2-Fluoro-5-formylbenzonitrile is a bifunctional aromatic compound featuring a nitrile, a formyl (aldehyde), and a fluorine substituent. This specific arrangement of functional groups makes it a crucial building block in advanced chemical synthesis, primarily serving as a documented key intermediate for pharmaceuticals, such as the oncology drug Olaparib, and for materials used in Organic Light-Emitting Diodes (OLEDs). Its utility stems from the distinct reactivity imparted by the ortho-fluoro group, which electronically influences the adjacent nitrile and the para-positioned formyl group, enabling specific, high-value synthetic transformations.
Substituting 2-Fluoro-5-formylbenzonitrile with structurally similar analogs, such as the non-fluorinated 5-formylbenzonitrile or isomers with different substitution patterns, is not viable for established processes. The ortho-fluorine atom is critical; it modifies the molecule's electronic properties, influencing reaction kinetics, regioselectivity, and the ultimate biological activity or material performance of the downstream product. Replacing fluorine with hydrogen or another halogen would fundamentally alter these characteristics, requiring complete re-validation of synthetic protocols and likely yielding a final compound with a different, and potentially inferior, efficacy and safety profile, making direct substitution impractical in regulated applications like pharmaceutical manufacturing.
2-Fluoro-5-formylbenzonitrile is a specifically required and documented key intermediate in the synthesis of Olaparib, a leading PARP inhibitor for cancer therapy. Its unique structure is integral to forming the final active pharmaceutical ingredient (API). The use of a non-fluorinated analog like 5-formylbenzonitrile would produce a different molecular entity entirely, lacking the fluorine atom known to be critical for modulating the drug's pharmacokinetic and pharmacodynamic profile.
| Evidence Dimension | Process Viability for Olaparib Synthesis |
| Target Compound Data | Established and required precursor for Olaparib. |
| Comparator Or Baseline | 5-formylbenzonitrile (non-fluorinated analog) or 2-chloro-5-formylbenzonitrile (alternative halogen) are not drop-in replacements and would lead to a different, non-approved final drug molecule. |
| Quantified Difference | Qualitatively non-interchangeable; substitution invalidates the established synthetic route to the target API. |
| Conditions | Documented synthesis routes for Olaparib. |
For any organization in the Olaparib supply chain or developing related PARP inhibitors, this exact compound is a mandatory, non-substitutable raw material.
A key synthetic route to 2-fluoro-5-formylbenzonitrile involves the cyanation of 3-bromo-4-fluorobenzaldehyde. This reaction demonstrates high process efficiency, with a documented yield of 76.1% upon recrystallization. This provides a reliable and quantifiable benchmark for production planning and cost analysis.
| Evidence Dimension | Synthetic Yield |
| Target Compound Data | 76.1% isolated yield |
| Comparator Or Baseline | The precursor, 3-bromo-4-fluorobenzaldehyde, is efficiently converted. |
| Quantified Difference | N/A (Direct yield measurement) |
| Conditions | Reaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide (CuCN) in N-Methyl-2-pyrrolidone (NMP) solvent, heated to 170°C overnight. |
This high, documented yield assures procurers of the compound's efficient and economical conversion, minimizing waste and improving the predictability of manufacturing campaigns.
Beyond traditional methods, 2-fluoro-5-formylbenzonitrile can be produced via a modern, multi-step route starting from 2-fluorobenzonitrile. This process avoids the use of highly toxic and regulated reagents such as liquid bromine and cuprous cyanide, which are common in alternative routes. This route proceeds through chloromethylation, hydrolysis, and oxidation steps under mild conditions.
| Evidence Dimension | Reagent Hazard Profile |
| Target Compound Data | Can be synthesized via a route using reagents like paraformaldehyde, NaCl, ZnCl2, and subsequent oxidation. |
| Comparator Or Baseline | Alternative synthesis starting from 3-bromo-4-fluorobenzaldehyde requires highly toxic cuprous cyanide at high temperatures (170°C). |
| Quantified Difference | Qualitative but critical difference in reagent toxicity and handling requirements, enhancing process safety and simplifying compliance. |
| Conditions | Industrial synthesis route comparison. |
This compatibility with safer industrial protocols reduces manufacturing risks, lowers the burden of environmental and safety compliance, and is a significant advantage for large-scale, sustainable procurement.
As the established, non-substitutable precursor, this compound is the mandatory starting point for any GMP-compliant synthesis of the oncology drug Olaparib. Its use ensures the correct final molecular structure required for clinical efficacy and regulatory approval.
For chemical development teams, this compound is suitable for building safer, more scalable manufacturing processes that avoid acutely toxic reagents like cuprous cyanide, aligning with modern industrial EHS standards.
In materials science, this compound serves as a valuable intermediate for synthesizing novel materials for electronic applications, such as OLEDs, where the fluorine substituent is used to tune electronic properties for enhanced performance and efficiency.
Irritant